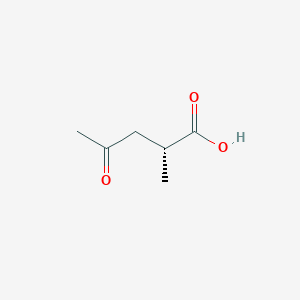
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine is a complex organic compound belonging to the carbazole family. Carbazoles are known for their unique structural properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine typically involves multi-step organic reactions. The initial step often includes the alkylation of carbazole to introduce the ethyl groups. This is followed by a series of coupling reactions to attach the phenyl and additional carbazole moieties. Common reagents used in these reactions include alkyl halides, palladium catalysts, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds .
Applications De Recherche Scientifique
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of 9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethylcarbazole: A simpler analog with similar structural features but lacking the additional phenyl and carbazole moieties.
9-Ethyl-N-(9-ethyl-9H-carbazol-3-yl)-N-m-tolyl-9H-carbazol-3-amine: Another complex carbazole derivative with a different substitution pattern.
Uniqueness
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
188904-90-7 |
|---|---|
Formule moléculaire |
C34H29N3 |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
9-ethyl-N-(9-ethylcarbazol-3-yl)-N-phenylcarbazol-3-amine |
InChI |
InChI=1S/C34H29N3/c1-3-35-31-16-10-8-14-27(31)29-22-25(18-20-33(29)35)37(24-12-6-5-7-13-24)26-19-21-34-30(23-26)28-15-9-11-17-32(28)36(34)4-2/h5-23H,3-4H2,1-2H3 |
Clé InChI |
IWTLUMDBUPLDFD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)N(C3=CC=CC=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)

![(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol](/img/structure/B12576531.png)
![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)
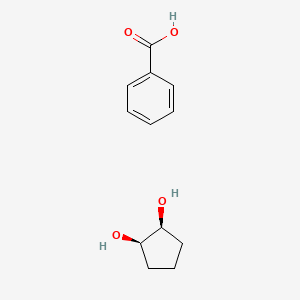
![Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate](/img/structure/B12576549.png)
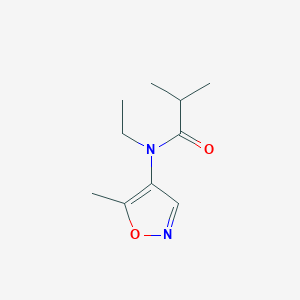
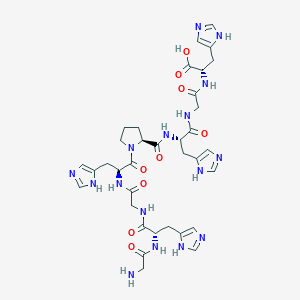
![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)
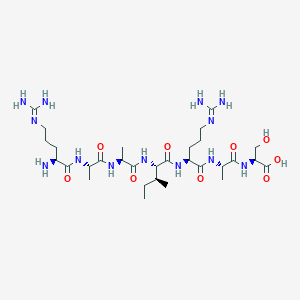
![Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B12576586.png)
